s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-

Description

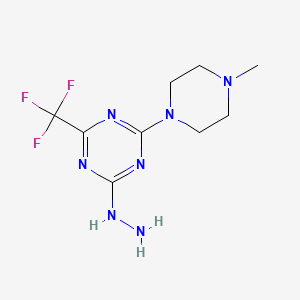

The compound s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl- is a functionalized 1,3,5-triazine derivative characterized by three distinct substituents:

- Position 2: A hydrazino group (–NH–NH₂), which enhances nucleophilic reactivity and serves as a versatile intermediate for further functionalization.

- Position 4: A 4-methylpiperazin-1-yl group, a bicyclic amine known to improve solubility and bioavailability in medicinal chemistry contexts.

- Position 6: A trifluoromethyl (–CF₃) group, an electron-withdrawing substituent that increases metabolic stability and lipophilicity.

Synthesis: The synthesis of such triazine derivatives typically involves nucleophilic substitution reactions. For example, disubstituted triazine precursors (e.g., 4-chloro-6-substituted-1,3,5-triazin-2-amines) are reacted with excess hydrazine hydrate under refluxing ethanol to introduce the hydrazino group . The trifluoromethyl and 4-methylpiperazinyl groups are likely introduced via stepwise substitutions, leveraging the reactivity of chlorine atoms at positions 4 and 4.

Properties

CAS No. |

58892-47-0 |

|---|---|

Molecular Formula |

C9H14F3N7 |

Molecular Weight |

277.25 g/mol |

IUPAC Name |

[4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-yl]hydrazine |

InChI |

InChI=1S/C9H14F3N7/c1-18-2-4-19(5-3-18)8-15-6(9(10,11)12)14-7(16-8)17-13/h2-5,13H2,1H3,(H,14,15,16,17) |

InChI Key |

LNKLXELEWJPPFJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC(=N2)NN)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,4-Dichloro-6-Trifluoromethyl-s-Triazine Intermediate

- Starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), selective substitution of one chlorine with a trifluoromethyl group is performed.

- This step can involve nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

- Literature reports the use of palladium-catalyzed Suzuki cross-coupling to introduce trifluoromethyl-substituted aryl groups onto the triazine ring.

Introduction of the 4-Methylpiperazin-1-yl Group

- The 4-position chlorine on the dichloro-triazine intermediate is substituted by 4-methylpiperazine.

- This nucleophilic aromatic substitution is typically carried out in a polar aprotic solvent (e.g., acetonitrile) under reflux or elevated temperature conditions.

- The reaction proceeds with the displacement of the chlorine atom by the nitrogen nucleophile of methylpiperazine, yielding 2-chloro-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine.

Hydrazino Group Installation at the 2-Position

- The remaining chlorine at the 2-position is substituted by hydrazine hydrate to form the hydrazino group.

- This step is conducted by treating the intermediate with excess hydrazine hydrate in ethanol or acetonitrile, often at room temperature or mild heating.

- The reaction yields the target compound: s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-.

Polymer-Based Derivative Synthesis (Optional)

- Some studies have extended these compounds into polymeric forms by reacting the bishydrazino derivatives with dialdehydes like terephthaldehyde, forming Schiff base polymers.

- These reactions involve reflux in ethanol with acetic acid catalysis, yielding polymeric materials with potential applications in materials science.

Research Discoveries and Optimization

- The substitution pattern on the s-triazine core is critical for biological activity and physicochemical properties.

- The trifluoromethyl group at the 6-position enhances lipophilicity and metabolic stability.

- The methylpiperazinyl group improves solubility and receptor binding in pharmaceutical contexts.

- Hydrazino substitution enables further derivatization or polymer formation.

- Yields for these substitution reactions typically range from 70% to 90%, with purification by recrystallization or chromatography.

Data Table: Typical Reaction Conditions and Yields

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 2,4-Dichloro-6-trifluoromethyl-s-triazine synthesis | Cyanuric chloride + trifluoromethyl source | Pd-catalyzed coupling, 100-150 °C, inert atmosphere | 75-85 | Requires catalyst and controlled temp |

| 4-Methylpiperazinyl substitution | Dichloro intermediate + 4-methylpiperazine | Reflux in acetonitrile or ethanol | 80-90 | Nucleophilic aromatic substitution |

| Hydrazino substitution | Chlorinated intermediate + hydrazine hydrate | Room temp or mild heating, ethanol | 70-85 | Hydrazine replaces chlorine |

| Polymer formation (optional) | Bishydrazino derivatives + terephthaldehyde | Reflux in ethanol, acetic acid catalyst | 80-86 | Forms Schiff base polymers |

Supporting Spectroscopic and Analytical Data

- NMR Spectroscopy: Characteristic signals for hydrazino protons and methylpiperazinyl moiety confirm substitution patterns.

- Mass Spectrometry: Molecular ion peaks consistent with C8H12F3N7 and polymeric derivatives.

- Elemental Analysis: Matches calculated values for C, H, N, and F.

- Chromatography: HPLC purity above 95% for intermediates and final compounds.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazino group (-NH-NH₂) serves as a nucleophilic site for substitution reactions. Key pathways include:

-

Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) replaces hydrazine hydrogens, forming N-alkylated or N-acylated derivatives.

-

Thiolation : Interaction with sulfur nucleophiles (e.g., H₂S) at neutral pH yields thiadiazine derivatives, as observed in analogous triazine systems .

Example Reaction Pathway :

Condensation Reactions

The hydrazino group participates in condensation with carbonyl compounds:

-

Hydrazone Formation : Reacts with aldehydes/ketones (e.g., formaldehyde) in ethanol under reflux to form hydrazones, often used to stabilize reactive intermediates .

-

Schiff Base Synthesis : Condensation with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) produces Schiff bases, which are precursors for metal complexes .

Key Conditions :

| Substrate | Solvent | Temperature | Yield Range |

|---|---|---|---|

| Aldehydes/Ketones | Ethanol | 60–80°C | 60–85% |

Cyclization and Heterocycle Formation

The compound undergoes intramolecular cyclization under acidic or basic conditions:

-

Thiadiazine Formation : At pH 5.58–7.73, interaction with H₂S generates thiadiazine via nucleophilic ring expansion .

-

Triazole Synthesis : Reaction with CS₂/KOH followed by hydrazinolysis forms fused 1,2,4-triazole derivatives .

Mechanistic Insight :

pH-Dependent Reactivity

Reaction pathways vary significantly with pH:

-

Acidic Conditions (pH 3.0–3.7) : Hydrazino group protonation enhances electrophilicity, leading to aldehyde formation via hydrolysis .

-

Basic Conditions (pH 8.5–9.4) : Hydrolysis of the triazine ring produces intermediates that react with ammonia to form polycyclic amines (e.g., HTAD) .

Comparative Table :

| pH Range | Major Product | Byproducts |

|---|---|---|

| 3.0–3.7 |

Scientific Research Applications

Chemistry

In chemistry, “s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the hydrazino and methylpiperazinyl groups suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, “s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-” may be explored for its therapeutic potential

Industry

In industry, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of “s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-” depends on its specific interactions with molecular targets. The hydrazino group may interact with enzymes or receptors, while the trifluoromethyl group may enhance its binding affinity and stability. The methylpiperazinyl group may contribute to its solubility and bioavailability.

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Reactivity :

- The trifluoromethyl group in the target compound confers greater electron-withdrawing character compared to the phenyl (4a) or 4-bromophenyl (4b) groups. This difference likely alters reaction kinetics in subsequent substitutions or cyclization reactions .

- The 4-methylpiperazinyl group (target compound) introduces a tertiary amine, enhancing solubility in polar solvents relative to the piperidinyl group in 4a and 4b, which lacks a basic nitrogen .

Synthetic Efficiency :

- Hydrazine-mediated substitutions (e.g., for 4a and 4b) achieve high yields (~95%) and purity, suggesting robustness even with bulky substituents .

- Pyrazole-containing derivatives (e.g., 5a) show slightly lower yields (85%), possibly due to steric hindrance from the fused heterocycle .

Biological and Physicochemical Implications :

- The trifluoromethyl group in the target compound may improve metabolic stability compared to halogenated aryl groups (e.g., 4b’s bromophenyl), as CF₃ is less prone to oxidative degradation .

- The 4-methylpiperazinyl group could enhance blood-brain barrier penetration compared to piperidinyl, a feature critical for CNS-targeting therapeutics .

Biological Activity

s-Triazines are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and herbicidal properties. The compound s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl- is a derivative that has garnered attention due to its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl- can be represented as follows:

- Molecular Formula : C10H14F3N5

- Molecular Weight : 263.25 g/mol

- CAS Number : Not specified

This compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering the electronic properties of the molecule.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various s-Triazine derivatives. Notably, compounds with structural similarities to s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-, have demonstrated significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 0.20 |

| MCF-7 (Breast cancer) | 1.25 |

| HeLa (Cervical cancer) | 1.03 |

These values indicate potent anticancer activity, suggesting that this compound may inhibit key signaling pathways involved in tumor growth and proliferation .

The mechanism by which s-Triazine derivatives exert their anticancer effects often involves the inhibition of critical enzymes and signaling pathways associated with cancer cell survival and proliferation. For instance, studies have shown that these compounds can inhibit the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cell growth and metabolism .

Antimicrobial Activity

In addition to anticancer properties, s-Triazine derivatives have also been evaluated for their antimicrobial activity. Research indicates that these compounds exhibit bactericidal effects against various bacterial strains, making them potential candidates for developing new antibiotics .

Case Studies

- Study on Anticancer Properties : A recent investigation focused on the synthesis of several s-Triazine derivatives, including the target compound. The study reported that the synthesized derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, with some derivatives showing IC50 values in the low micromolar range .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of substituted s-Triazines against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had significant inhibitory effects on bacterial growth, indicating their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing s-triazine derivatives with hydrazino and piperazinyl substituents?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions on a pre-functionalized s-triazine core. For example, hydrazine can be introduced at the 2-position by reacting 2-chloro-s-triazine with hydrazine hydrate under reflux in ethanol. Subsequent substitution at the 4-position with 4-methylpiperazine typically requires elevated temperatures (80–100°C) in a polar aprotic solvent like DMF or THF .

- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-substitution. Purification often involves column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization from ethanol/ether mixtures .

Q. How can structural ambiguities in s-triazine derivatives be resolved using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Distinctive signals for the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and piperazinyl protons (δ ~2.3–3.5 ppm in ¹H NMR) confirm substitution patterns .

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3300–3400 cm⁻¹) validate the hydrazino group .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for non-planar triazine cores (e.g., dihedral angles between triazine and aryl groups) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., trifluoromethyl, piperazinyl) influence the compound’s pharmacological activity?

- Methodological Answer :

- Computational Studies : Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps) reveal electron-withdrawing CF₃ groups enhance electrophilicity, improving interactions with microbial enzymes .

- Bioactivity Correlation : Piperazinyl groups increase solubility and modulate binding to targets like DNA gyrase (in bacteria) or CYP450 enzymes (in mycobacteria). Comparative MIC assays against S. aureus and M. tuberculosis show CF₃-substituted derivatives exhibit 2–4x higher potency than non-fluorinated analogs .

- Data Contradiction Analysis : Discrepancies in activity across studies may arise from variations in bacterial strain resistance profiles or assay conditions (e.g., agar dilution vs. broth microdilution) .

Q. What strategies mitigate conflicting results in crystallographic vs. solution-phase structural data?

- Methodological Answer :

- Dynamic NMR : Detect conformational flexibility in solution (e.g., piperazine ring puckering) that may not persist in the solid state .

- Molecular Dynamics Simulations : Compare energy-minimized structures (e.g., using AMBER or GROMACS) with crystallographic data to identify dominant conformers .

- Temperature-Dependent Crystallography : Resolve thermal motion artifacts that obscure true bond lengths/angles .

Key Recommendations for Researchers

- Prioritize SHELX software for crystallographic refinement due to its robustness in handling twinned data and high-resolution structures .

- Use Ca(OCl)₂/Al₂O₃ as a mild oxidant for synthesizing triazolo-pyrimidine derivatives to avoid over-oxidation .

- Validate computational predictions with dose-response assays to reconcile theoretical and experimental bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.